![molecular formula C11H9ClN4O3 B438307 2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE](/img/structure/B438307.png)
2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE is a complex organic compound with a unique structure that includes a chloro-substituted benzamide and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile with hydroxylamine under acidic conditions to form the isoxazole ring.
Hydrazone formation: The isoxazole derivative is then reacted with hydrazine to form the hydrazone intermediate.
Coupling with benzamide: The hydrazone intermediate is coupled with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.
Scientific Research Applications
2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(2E)-2-(3-methyl-5-oxoisoxazol-4(5H)-ylidene)hydrazino]pyridine
- 2-chloro-5-[(2E)-2-(3-methyl-5-oxoisoxazol-4(5H)-ylidene)hydrazino]thiophene
Uniqueness
2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its chloro-substituted benzamide moiety and isoxazole ring make it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H9ClN4O3 |
|---|---|
Molecular Weight |
280.67g/mol |
IUPAC Name |
2-chloro-5-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)diazenyl]benzamide |
InChI |
InChI=1S/C11H9ClN4O3/c1-5-9(11(18)19-16-5)15-14-6-2-3-8(12)7(4-6)10(13)17/h2-4,16H,1H3,(H2,13,17) |
InChI Key |
KIXGNZHUZCHDGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)N=NC2=CC(=C(C=C2)Cl)C(=O)N |
Canonical SMILES |
CC1=C(C(=O)ON1)N=NC2=CC(=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-4-bromo-6-ethoxyphenol](/img/structure/B438257.png)
![5-[(4-Fluoroanilino)methylene]-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B438259.png)
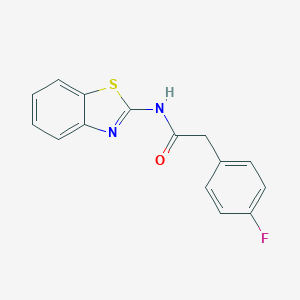
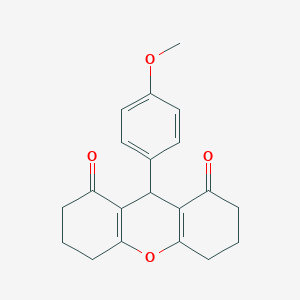
![4-{[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B438289.png)
![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-ethoxyphenol](/img/structure/B438291.png)
![2-[2-(benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B438318.png)
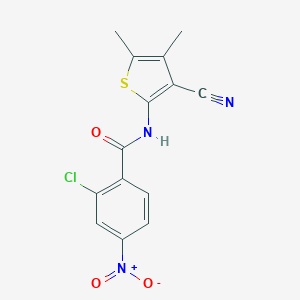
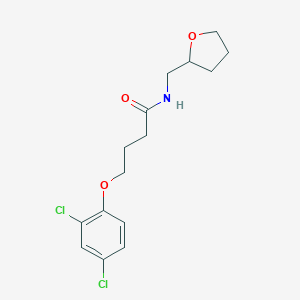
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B438371.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)
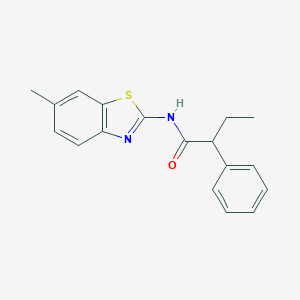
![6-Methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438393.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B438420.png)
